6-Bromopyrazolo[1,5-a]pyridin-4-ol
Description
Properties
IUPAC Name |
6-bromopyrazolo[1,5-a]pyridin-4-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-5-3-7(11)6-1-2-9-10(6)4-5/h1-4,11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXFBBQJGPRZCHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=CN2N=C1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Sequence and Conditions
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Boc Removal : Tert-butyl (methylsulfonyl) oxy carbamate undergoes deprotection in trifluoroacetic acid (TFA) at 0–20°C for 3–5 hours, yielding hydroxylamine-O-sulfonic acid. A volume-mass ratio of 3–5 mL/g TFA to substrate is critical for >90% conversion.
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Cyclization : Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) at 15–20°C to form 1-amino-3-bromopyridine sulfonate. Subsequent treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide (LiHMDS) at −70 to −50°C for 12–16 hours generates ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate.
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Functionalization for 4-OH : To introduce the 4-hydroxyl group, post-cyclization modifications such as alkaline hydrolysis or oxidative hydroxylation could replace the 3-carboxylate. For example, substituting ethyl propiolate with a 4-keto intermediate followed by reduction may yield the desired alcohol.
Key Data
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Boc Removal | 0–20°C, 3–5 h, TFA (3–5 mL/g) | >95% | 99% LC |
| Cyclization | −70°C, LiHMDS, 12–16 h | 85% | 98% NMR |
| Saponification* | 1M NaOH, 20°C, 24 h | 90% | >99% LC |
*Adapted from saponification of 3-carboxylate.
Cross-Dehydrogenative Coupling (CDC) Approach
A high-yield route for pyrazolo[1,5-a]pyridine cores involves CDC between N-amino-2-iminopyridines and β-dicarbonyl compounds (ACS Omega, 2019). This method is adaptable to 6-bromo-4-ol derivatives by selecting brominated iminopyridines and hydroxyl-containing diketones.
Optimized Protocol
Mechanistic Insights
The reaction proceeds via:
Yield Optimization Table
| Entry | Acid (equiv) | Atmosphere | Yield 4a* |
|---|---|---|---|
| 4 | HOAc (6) | O₂ | 94% |
| 3 | HOAc (6) | Air | 74% |
| 7 | TFA (2) | O₂ | 55% |
*Model reaction from; 4a = ethyl 6-methylpyrazolo[1,5-a]pyridine-3-carboxylate.
Bromination and Hydroxylation Strategies
Late-Stage Bromination
Introducing bromine after constructing the pyrazolo[1,5-a]pyridine core avoids handling unstable brominated intermediates.
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Electrophilic Bromination : Using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively brominates position 6, as predicted by DFT calculations for analogous systems.
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Directed Bromination : A hydroxyl group at position 4 could direct bromination via hydrogen bonding or coordination effects.
Hydroxylation Techniques
-
Oxidative Methods :
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MCPBA Epoxidation : Epoxidize a 4,5-double bond followed by acid hydrolysis to install a diol, which is selectively oxidized to 4-OH.
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Sharpless Dihydroxylation : Asymmetric dihydroxylation using AD-mix-β, though stereochemistry may require resolution.
-
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Hydrolysis : A 4-nitro group (introduced via nitration) reduced to amine and oxidized to hydroxyl.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
6-Bromopyrazolo[1,5-a]pyridin-4-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
Antitumor Activity
6-Bromopyrazolo[1,5-a]pyridin-4-ol and its derivatives have been investigated for their anticancer properties. Studies indicate that compounds within this class can act as selective inhibitors of protein kinases involved in cancer progression. For instance, some derivatives have shown potential as inhibitors of AXL and c-MET kinases, which are implicated in various cancers due to their roles in cell proliferation and survival .
Enzyme Inhibition
The compound has been studied for its ability to inhibit bone morphogenetic protein (BMP) signaling pathways, which are crucial for various cellular functions. Research has demonstrated that modifications to the pyrazolo[1,5-a]pyridine core can enhance inhibitory activity against SMAD phosphorylation by BMP receptors . This suggests potential therapeutic applications in diseases where BMP signaling is dysregulated.
Antimicrobial Properties
Recent studies have highlighted the antibacterial and antioxidant activities of this compound derivatives. For example, compounds synthesized with this scaffold exhibited significant activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for developing new antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | Observed Effect |
|---|---|---|
| Antitumor | 6-Bromopyrazolo[1,5-a]pyridin derivatives | Inhibition of AXL and c-MET kinases |
| Enzyme Inhibition | Modified pyrazolo derivatives | Enhanced inhibition of BMP signaling |
| Antimicrobial | 6-Bromopyrazolo derivatives | Effective against Gram-positive/negative bacteria |
Photophysical Properties
The unique structure of this compound allows it to function as a fluorophore, making it suitable for optical applications. Its derivatives have been explored for use in organic light-emitting diodes (OLEDs) and other photonic devices due to their favorable light-emitting properties .
Crystallization Behavior
Research into the crystallization behavior of pyrazolo[1,5-a]pyridine derivatives shows that they can form well-defined crystals with notable conformational properties. This characteristic is advantageous for applications in solid-state materials and could lead to advancements in the development of new materials with tailored properties .
Structure-Activity Relationship Studies
A detailed structure-activity relationship study on various derivatives of this compound has revealed critical insights into how different substituents affect biological activity. For instance, the presence of specific nitrogen atoms in the ring structure significantly influences the compound's efficacy as an enzyme inhibitor and its overall pharmacological profile .
Synthesis and Characterization
Innovative synthetic pathways have been developed for producing this compound and its analogs. These methods not only enhance yield but also allow for the introduction of various functional groups that can modulate biological activity and improve solubility in biological systems .
Mechanism of Action
The mechanism of action of 6-Bromopyrazolo[1,5-a]pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to inhibit certain enzymes and interfere with cellular processes . The exact molecular targets and pathways are still under investigation, but its anticancer potential has been highlighted in several studies .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines replace the pyridine ring with a pyrimidine core (two nitrogen atoms). This structural difference enhances hydrogen-bonding capacity and electronic properties, making them potent kinase inhibitors. For example:
- 6-Bromopyrazolo[1,5-a]pyrimidine (CAS 705263-10-1, C₇H₄BrN₃ , MW 210.03 g/mol) exhibits strong binding to ATP pockets in kinases like CDK2 and B-Raf, crucial for anticancer applications .
- 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile (CAS 352637-44-6, C₇H₃BrN₄ , MW 223.03 g/mol) shows intense fluorescence (λabs 267–296 nm; λem 304–332 nm), highlighting its optoelectronic utility .
Key Differences :
- The pyrimidine core in these compounds increases polarity and kinase affinity compared to pyrazolo[1,5-a]pyridines.
- Bromine at the 6-position in both classes enhances electrophilicity for cross-coupling reactions, but the hydroxyl group in 6-bromopyrazolo[1,5-a]pyridin-4-ol offers additional functionalization sites .
Imidazo[1,5-a]pyridines
Imidazo[1,5-a]pyridines replace the pyrazole ring with an imidazole moiety. These compounds are renowned for their solvatochromic fluorescence and applications as membrane probes. For instance:
Key Differences :
Substituted Pyrazolo[1,5-a]pyridine Derivatives
Modifications at the 3- and 4-positions significantly alter physicochemical properties:
- Ethyl 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS 1207557-35-4, C₁₁H₁₁BrN₂O₃ , MW 299.12 g/mol): The methoxy and ester groups improve solubility and bioavailability, making it a pharmaceutical intermediate .
- 3-Amino-Pyrazolo[1,5-a]pyridin-4-ol (CAS 340961-96-8, C₇H₇N₃O, MW 149.15 g/mol): The amino group enhances nucleophilicity, favoring reactions with electrophiles like acyl chlorides .
Comparison Table :
Biological Activity
6-Bromopyrazolo[1,5-a]pyridin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its pyrazolo-pyridine scaffold, which is known for its ability to interact with various biological targets. The presence of bromine enhances its reactivity and binding affinity to certain enzymes.
The biological activity of this compound primarily involves the inhibition of specific kinases and enzymes. It has been reported to target serine/threonine kinases, including glycogen synthase kinase 3β (GSK-3β) and cyclin-dependent kinases (CDKs) . These interactions can disrupt critical cellular processes such as cell proliferation and apoptosis.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including prostate and breast cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest through the modulation of kinase activity .
Enzyme Inhibition
The compound has been identified as a potent inhibitor of several enzymes involved in metabolic pathways. For instance, it has shown effectiveness against CAMKK2, which plays a crucial role in cancer metabolism . The inhibition of CAMKK2 leads to reduced cell proliferation and migration in tumor models.
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various bacterial and fungal strains . This broad-spectrum activity suggests potential applications in treating infectious diseases.
Case Studies
Several studies have explored the biological activities of pyrazolo derivatives. A notable case study highlighted the use of this compound as a scaffold for developing new therapeutic agents targeting specific kinases involved in cancer progression .
Data Tables
The following table summarizes key findings related to the biological activity of this compound:
| Activity | Target | IC50 (nM) | Effect |
|---|---|---|---|
| Anticancer | GSK-3β | 45 | Induces apoptosis |
| Enzyme Inhibition | CAMKK2 | 0.63 | Reduces cell proliferation |
| Antimicrobial | Various bacteria and fungi | Varies | Inhibits growth |
Q & A
Q. What are the common synthetic routes for preparing 6-bromopyrazolo[1,5-a]pyridin-4-ol, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or α,β-unsaturated systems. For example, sodium salts of hydroxypropenones can react with heterocyclic amines (e.g., diazonium chloride) to form pyrazolo[1,5-a]pyridine scaffolds . Optimization involves:
- Temperature control : Reactions often proceed at 80–100°C to balance yield and regioselectivity.
- Catalysts : Use of acetic acid or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Q. How can researchers verify the structural integrity of this compound after synthesis?
Answer: A combination of analytical methods is required:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bromine substitution patterns and hydroxyl group presence. For example, the hydroxyl proton typically appears as a broad singlet near δ 10–12 ppm .
- Mass spectrometry (HRMS) : To validate molecular weight (e.g., [M+H]+ peak at m/z 229.99 for C₇H₆BrN₂O) .
- X-ray crystallography : For unambiguous confirmation of regiochemistry, as seen in related pyrazolo[1,5-a]pyridine derivatives with monoclinic crystal systems (e.g., P21/c space group) .
Q. What solvent systems are suitable for handling this compound in experimental workflows?
Answer:
- Polar aprotic solvents : DMF or DMSO for reactions requiring high solubility (e.g., Suzuki couplings).
- Protic solvents : Ethanol or methanol for recrystallization.
- Stability note : Avoid prolonged exposure to light or moisture; store under inert gas (N₂/Ar) at –20°C to prevent decomposition .
Advanced Research Questions
Q. How can researchers address contradictory spectral data when characterizing derivatives of this compound?
Answer: Contradictions often arise from tautomerism or regioisomeric byproducts. Mitigation strategies include:
- Variable-temperature NMR : To identify dynamic tautomeric equilibria (e.g., keto-enol shifts).
- 2D NMR (COSY, NOESY) : To resolve overlapping signals in crowded aromatic regions .
- Computational modeling : DFT calculations (e.g., Gaussian 16) to predict NMR chemical shifts and compare with experimental data .
Q. What strategies enhance regioselectivity in functionalizing the pyrazolo[1,5-a]pyridine core?
Answer:
- Directing groups : Introduce electron-withdrawing groups (e.g., –CN) at C3 to direct electrophilic substitution to C6 .
- Metal-catalyzed cross-coupling : Use Pd-mediated Buchwald-Hartwig amination or Ullmann coupling for selective C–N bond formation at brominated positions .
- Protection/deprotection : Temporarily protect the hydroxyl group with TBSCl to prevent undesired side reactions during halogenation .
Q. How can computational methods guide the design of this compound derivatives with tailored photophysical properties?
Answer:
- TD-DFT calculations : Predict absorption/emission spectra by analyzing frontier molecular orbitals (HOMO-LUMO gaps). For example, fluorinated derivatives exhibit red-shifted emission due to reduced band gaps .
- Molecular docking : Screen derivatives for binding affinity to biological targets (e.g., kinases) by simulating interactions with ATP-binding pockets .
Q. What are the challenges in scaling up the synthesis of this compound derivatives, and how can they be resolved?
Answer: Key challenges include:
- Exothermic reactions : Use flow chemistry to control heat dissipation in cyclocondensation steps .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equiv of brominating agents) and employ inline IR monitoring for real-time adjustment .
- Purification bottlenecks : Switch from column chromatography to high-throughput crystallization (e.g., anti-solvent addition) .
Q. How does the bromine substituent influence the reactivity of pyrazolo[1,5-a]pyridin-4-ol in cross-coupling reactions?
Answer:
- Electronic effects : Bromine’s electronegativity activates the ring for nucleophilic aromatic substitution (SNAr) but deactivates it toward electrophilic attacks.
- Steric effects : Bulky substituents adjacent to bromine hinder Pd-catalyzed couplings; use smaller ligands (e.g., XPhos) to improve efficiency .
- Case study : Suzuki-Miyaura coupling with arylboronic acids proceeds at 80°C with Pd(PPh₃)₄/K₂CO₃ in toluene/water .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
